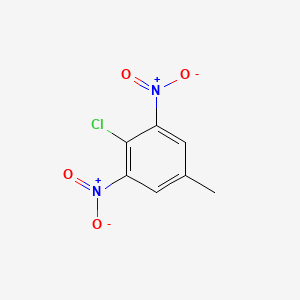

4-Chloro-3,5-dinitrotoluene

Description

Historical Perspectives on Nitrotoluene Derivative Research

The industrial importance of nitrotoluenes grew as they were established as key precursors for dyestuffs. sciencemadness.org As synthetic methodologies advanced, so did the complexity of the derivatives being studied. The late 19th century saw significant progress in understanding polysubstituted nitroaromatics. For instance, the nitration of p-chlorotoluene to produce 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene (B146361) was reported by Goldschmidt and Honig in 1886. google.com In the same period, chemists like Beilstein and Hepp successfully isolated and characterized various isomers of trinitrotoluene, such as the 1-2-4-5 and 1-2-3-6 modifications, respectively. sciencemadness.org This broader historical context of exploring nitration and halogenation reactions on the toluene (B28343) scaffold set the stage for the synthesis and characterization of more complex derivatives like 4-chloro-3,5-dinitrotoluene.

Current Scholarly Interest and Research Significance

In contemporary research, this compound is valued primarily as a specialized chemical intermediate. Its significance lies in its utility for creating more complex molecules. A primary research application is its use as a precursor in the synthesis of 4-chloro-3,5-diaminotoluene. prepchem.com This transformation is achieved through the reduction of the two nitro groups, a common and well-documented reaction for nitroaromatic compounds. prepchem.comprepchem.com

The compound also finds relevance in the field of analytical chemistry. Methodologies have been developed for its analysis via High-Performance Liquid Chromatography (HPLC), which is essential for quality control, reaction monitoring, and isolation. sielc.com Furthermore, as a member of the broader class of nitroaromatic pollutants, which are known for being toxic and often recalcitrant to degradation, related compounds are subjects of environmental science and biochemistry research. taylorandfrancis.com Studies into the biodegradation pathways of nitrotoluenes and the evolution of microbial enzymes capable of their degradation provide insight into the potential environmental fate of compounds like this compound. nih.gov

Overview of Key Research Domains for this compound

The research pertaining to this compound can be categorized into three principal domains:

Synthetic Chemistry This is the most prominent research area for the compound. It is synthesized from 4-hydroxy-3,5-dinitrotoluene by heating it with phosphorus oxychloride and diethylaniline. prepchem.com The resulting this compound is then often used in subsequent reactions. A key documented application is its conversion to 4-chloro-3,5-diaminotoluene. This reduction reaction can be carried out using iron powder in a solvent system containing toluene, water, and glacial acetic acid, yielding the diamino product. prepchem.com

Analytical Chemistry The detection and quantification of this compound are crucial for its application in synthesis. It can be analyzed using reverse-phase (RP) HPLC methods under straightforward conditions. sielc.com These methods are versatile, scalable for preparative separations to isolate impurities, and also suitable for pharmacokinetic studies. sielc.com

Biochemical and Environmental Research While direct studies on this compound are limited, research on related nitroaromatic compounds provides a valuable framework. Nitroaromatic compounds are recognized as significant environmental pollutants due to their toxicity and resistance to biodegradation. taylorandfrancis.com Scholarly work has focused on understanding the microbial pathways for their breakdown. For example, research into the transcriptional regulator NtdR, which detects nitrotoluenes, helps to uncover the evolutionary and molecular basis for nitroarene degradation pathways in bacteria. nih.gov Such research is fundamental to developing potential bioremediation strategies for sites contaminated with this class of chemicals.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDVARRGYWIJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200617 | |

| Record name | 4-Chloro-3,5-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5264-65-3 | |

| Record name | 2-Chloro-5-methyl-1,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5264-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005264653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5264-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3,5-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 3,5 Dinitrotoluene

Established Synthetic Routes to 4-Chloro-3,5-dinitrotoluene

A primary method for synthesizing nitroaromatic compounds is through the nitration of an appropriate precursor. The nitration of p-chlorotoluene using a mixture of nitric acid and sulfuric acid is a well-established method for producing monochloronitrotoluene isomers, such as 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene (B146361). google.comgoogle.com Further nitration of these monochloronitrotoluene isomers can potentially yield dinitro derivatives, including this compound. Commercial processes for the mononitration of p-chlorotoluene often result in a small percentage of dinitro products as a residue. google.comgoogle.com The reaction conditions, such as temperature and acid concentration, are critical in controlling the extent of nitration and the distribution of isomers. google.com For instance, nitrating 4-chlorotoluene (B122035) with a mixed acid (39/59/2) at 25°C yields a mixture of 4-chloro-2-nitrotoluene (65%) and 4-chloro-3-nitrotoluene (35%). chemicalbook.comchemicalbook.com

Modern industrial approaches have seen the adoption of continuous-flow nitration systems, which offer enhanced safety and yield compared to traditional batch reactors. These systems can significantly reduce byproduct formation.

Table 1: Comparison of Batch vs. Continuous-Flow Nitration for a Related Compound

| Parameter | Batch Reactor | Continuous Reactor |

|---|---|---|

| Space-time yield ( kg/m ³·h) | 18.2 | 42.7 |

| Byproduct formation (%) | 12.4 | 5.9 |

| Cooling energy (kJ/kg) | 890 | 310 |

Data adapted from optimization trials for a related nitration process.

An alternative synthetic pathway involves the direct chlorination of a dinitrotoluene precursor. For example, 3,5-dinitrotoluene (B12062) can be subjected to chlorination to introduce the chlorine atom at the 4-position. Treatment technologies for dinitrotoluenes (DNTs) include chlorination, suggesting that the aromatic ring of DNT is susceptible to reaction with chlorine. cdc.govepa.govepa.gov The photochlorination process is a known method for introducing chlorine to methyl aromatic compounds, which could be applicable to dinitrotoluenes. google.com

The synthesis of the related compound 3-chloro-2,6-dinitrotoluene (B2520130) has been achieved by nitrating m-chlorotoluene. rsc.org This suggests that starting with a chlorinated toluene (B28343) and then performing dinitration is a viable strategy.

A documented synthetic route to this compound involves the conversion of 4-hydroxy-3,5-dinitrotoluene. prepchem.com In this method, 4-hydroxy-3,5-dinitrotoluene is heated with phosphorus oxychloride and diethylaniline. prepchem.com The reaction mixture is then processed to isolate the final product. A specific procedure involves heating approximately 100 parts of 4-hydroxy-3,5-dinitrotoluene with about 750 parts by volume of phosphorus oxychloride and 1250 parts by volume of diethylaniline at around 90°C for 2.5 hours. prepchem.com After cooling and extraction, recrystallization from ethanol (B145695) yields this compound with a melting point of approximately 112-113°C, achieving a theoretical yield of about 70%. prepchem.com

Investigations into Reaction Kinetics and Mechanistic Pathways of this compound

The reactivity of this compound is largely governed by the principles of nucleophilic aromatic substitution, where the electron-withdrawing nitro groups play a crucial role in activating the aromatic ring towards attack by nucleophiles.

Halogenated nitroaromatics, such as this compound, are susceptible to nucleophilic aromatic substitution (SNA_r) reactions. mdpi.com In this type of reaction, a nucleophile displaces the halide on the aromatic ring. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups, like the nitro groups, is essential to stabilize this intermediate and facilitate the reaction. masterorganicchemistry.comnumberanalytics.com

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group (the ipso carbon), leading to the formation of the Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized onto the electron-withdrawing substituents. libretexts.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. pdx.edu The addition of the nucleophile to the aromatic ring is generally the rate-determining step of the reaction. mdpi.comresearchgate.net

The rate of nucleophilic aromatic substitution reactions is significantly influenced by the nature and position of substituents on the aromatic ring. numberanalytics.com

Electron-withdrawing groups: Substituents like nitro groups (-NO₂) are powerful activators for SNAr reactions. They stabilize the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. numberanalytics.comacs.org The introduction of a single nitro group can significantly decrease the reaction barrier. acs.org The stabilizing effect increases with the number of nitro groups. acs.org For the reaction to be efficient, these groups are most effective when positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the substituent. masterorganicchemistry.comlibretexts.org In this compound, the two nitro groups are meta to each other and ortho and meta to the chlorine atom, which activates the ring for nucleophilic attack.

Leaving group ability: The nature of the leaving group also affects the reaction rate. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Steric effects: Steric hindrance from bulky substituents near the reaction center can impede the approach of the nucleophile, thereby slowing down the reaction rate. numberanalytics.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxy-3,5-dinitrotoluene |

| 4-chlorotoluene |

| 4-chloro-2-nitrotoluene |

| 4-chloro-3-nitrotoluene |

| 3,5-dinitrotoluene |

| m-chlorotoluene |

| 3-chloro-2,6-dinitrotoluene |

| Phosphorus oxychloride |

| Diethylaniline |

| Ethanol |

| Nitric acid |

| Sulfuric acid |

Nucleophilic Aromatic Substitution Reactions of Halogenated Nitroaromatics

Addition-Elimination Mechanisms

The reactivity of halogenated nitroaromatic compounds, such as analogues of this compound, is often governed by addition-elimination mechanisms. In the case of 4-chloro-3,5-dinitrobenzotrifluoride (B147460), its reaction with aniline (B41778) derivatives to form N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives proceeds through such a pathway. researchgate.net Kinetic studies revealing second-order kinetics and a significant negative rho value (ρ) support this mechanism. researchgate.net The negative ρ value indicates the development of a positive charge on the aniline nitrogen in the transition state, suggesting that the reaction rate is sensitive to the polar effects of substituents on the aniline ring. researchgate.net A notable β value of 0.85 at 30°C points to a substantial degree of bond formation in the transition state. researchgate.net These findings underscore the electron-withdrawing power of the nitro groups, which facilitates the initial nucleophilic attack by the aniline.

Reductive Transformations of Nitro Groups in this compound Analogues

The reduction of nitro groups in nitroaromatic compounds is a fundamental transformation in organic synthesis. For analogues like 4-chloronitrobenzene, this reduction can be achieved through various methods, including the use of iron powder in an acidic medium or catalytic hydrogenation. prepchem.comresearchgate.net In the context of biodegradation, some bacteria can reduce the nitro group of 1-chloro-4-nitrobenzene (B41953) to a hydroxylamino group, which then undergoes a Bamberger rearrangement. nih.gov Furthermore, certain bacterial strains can utilize 2-chloro-5-nitrophenol (B15424) by first reducing the nitro group to a hydroxylamino group, followed by an enzymatic Bamberger rearrangement. nih.gov The chemoselectivity of these reductions is crucial, as demonstrated by enzymes that can selectively reduce nitro groups to hydroxylamino groups in the presence of other reducible functionalities. nih.gov The choice of reducing agent and reaction conditions is paramount to avoid undesired side reactions, such as the reduction of the chloro substituent. researchgate.net

Derivatization Strategies for Advanced Chemical Synthesis

This compound and its related structures serve as key starting materials for the synthesis of more complex and functionally diverse molecules.

Synthesis of Complex Organic Structures (e.g., Tricyclic Indole (B1671886) Derivatives)

The utility of chloro-dinitrotoluene derivatives extends to the synthesis of pharmaceutically relevant scaffolds. For instance, 4-Chloro-2,6-dinitrotoluene can be used as a precursor in the synthesis of tricyclic indole-2-carboxylic acids, which have shown potential as NMDA-glycine antagonists. The synthesis of such complex tricyclic indoles often involves multi-step sequences, including Fischer indole synthesis or modified Japp-Klingemann reactions, followed by cyclization strategies like radical cyclization. nih.gov The strategic placement of functional groups on the starting materials allows for the construction of these intricate molecular architectures.

Preparation of Substituted Aniline Derivatives (e.g., N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives from related compounds)

As previously mentioned, 4-chloro-3,5-dinitrobenzotrifluoride, a related compound, readily reacts with various substituted anilines. researchgate.net This reaction, proceeding via anilino-dechlorination, provides a straightforward route to a range of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives. researchgate.netsigmaaldrich.com The reaction is typically carried out in a suitable solvent like methanol (B129727) at room temperature. researchgate.net Spectroscopic analysis (IR, UV, and 1H NMR) of the resulting products often indicates the presence of an intramolecular hydrogen bond between the amino hydrogen and an ortho-nitro group. researchgate.net

Table 1: Synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline Derivatives

| Starting Material | Reagent | Product |

|---|

Data derived from a study on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. researchgate.net

Formation of Diaminotoluene Derivatives

A significant application of this compound is its conversion to 4-chloro-3,5-diaminotoluene. This transformation is typically achieved through the reduction of both nitro groups. A common method involves using iron in the presence of an acid, such as glacial acetic acid, in a suitable solvent system like toluene and water. prepchem.com This reduction yields the corresponding diamine in high yield. prepchem.com Another reported method for a similar transformation involves dissolving this compound in 50% ethanol and using electrolytically reduced iron powder with the addition of concentrated HCl. prepchem.com These diaminotoluene derivatives are valuable intermediates in various synthetic applications.

Table 2: Synthesis of 4-Chloro-3,5-diaminotoluene

| Starting Material | Reagents | Product | Yield | Melting Point |

|---|---|---|---|---|

| This compound | Iron, Toluene, Water, Glacial Acetic Acid | 4-Chloro-3,5-diaminotoluene | 91% | ~116°C |

Data compiled from preparative chemistry sources. prepchem.comprepchem.com

Synthesis of Energetic Compound Precursors and Derivatives (e.g., from related dinitropyrazoles)

The dinitro functionality in compounds related to this compound makes them valuable precursors for energetic materials. For example, 4-chloro-3,5-dinitropyrazole is a key starting material for a variety of energetic compounds. researchgate.net It can undergo nucleophilic substitution reactions to introduce different functional groups, leading to a series of 3,5-dinitropyrazole derivatives with varying energetic properties. researchgate.net The synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine from 4-chloro-3,5-dinitropyrazole and its subsequent derivatization have been explored to create potential melt-castable explosives. bohrium.com Furthermore, nitroacetonitrile (B168470) has been identified as a versatile precursor for creating energetic compounds, including fused ring systems with enhanced thermal stability and performance. rsc.org The strategic use of such precursors allows for the tuning of properties like melting point, thermal stability, and sensitivity to impact and friction in the resulting energetic materials. bohrium.comacs.org

Environmental Transformation and Degradation Mechanisms of 4 Chloro 3,5 Dinitrotoluene

Abiotic Transformation Processes

Abiotic processes, driven by physical and chemical factors, play a significant role in the transformation of 4-Chloro-3,5-dinitrotoluene in the environment. These include reactions initiated by light (photolysis), chemical oxidants, and water (hydrolysis).

In aquatic environments, sunlight can induce the degradation of chemical compounds through photolysis. This process can occur directly, through the absorption of light by the target molecule, or indirectly, through reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of photons by a molecule, leading to its excitation and subsequent chemical transformation. For many nitroaromatic compounds, direct photolysis in aqueous solutions is a relatively slow and inefficient process. csbsju.edu Studies on the related compound 2,4-dinitrotoluene (B133949) (2,4-DNT) have shown that its direct photolysis in deionized water follows pseudo-first-order kinetics. nih.gov However, the rate of this degradation can be significantly influenced by the presence of other dissolved species. nih.gov

For instance, natural organic matter such as humic acids can act as sensitizers, accelerating the photolytic degradation of 2,4-DNT. nih.gov Similarly, the presence of salts like sodium chloride has been observed to have a pronounced sensitizing effect, further enhancing the rate of photolysis. nih.gov While specific studies on this compound are limited, it is anticipated that its direct photolysis pathway would be similarly inefficient in pure water but could be enhanced in natural waters containing sensitizing substances. The primary mechanism in the phototransformation of related dinitroaromatic compounds often involves the excitation of the nitro group, which can lead to subsequent reactions such as hydrogen abstraction or rearrangement.

Table 1: Half-life of 2,4-Dinitrotoluene (a related compound) under different photolysis conditions

| Condition | Sensitizer/Medium | Half-life (approx.) |

|---|---|---|

| Direct Photolysis | Deionized Water | 4 hours |

| Sensitized Photolysis | Humic Acids | 2 hours |

| Sensitized Photolysis | Sodium Chloride | 1 hour |

Data sourced from a study on 2,4-dinitrotoluene photolysis. nih.gov

Advanced Oxidation Processes (AOPs) are a group of technologies that generate highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. These processes are significantly more effective than direct photolysis for the degradation of recalcitrant compounds like chlorinated nitroaromatics. csbsju.edubohrium.com

One of the most common AOPs is the UV/H₂O₂ process, where the photolysis of hydrogen peroxide (H₂O₂) generates hydroxyl radicals. researchgate.net Studies on 4-chloro-3,5-dinitrobenzoic acid (CDNBA), a structurally similar compound, have demonstrated that the UV/H₂O₂ process is an efficient method for its mineralization. bohrium.com The degradation rate is dependent on the concentration of H₂O₂, with an optimal concentration existing for the fastest degradation. bohrium.com The primary mechanism involves the attack of the highly reactive hydroxyl radicals on the aromatic ring, leading to its cleavage and eventual mineralization to inorganic products like chloride, nitrate, and nitrite (B80452) ions. bohrium.comresearchgate.net

Other AOPs that have proven effective for the degradation of chlorinated nitrophenols include UV/Fenton and UV/TiO₂. nih.gov The degradation efficiency of these processes for a related compound, 4-chloro-2-nitrophenol (B165678), followed the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂. nih.gov The hydroxyl radical can initiate degradation through addition to the aromatic ring or by abstracting a hydrogen atom from the methyl group, leading to a cascade of oxidative reactions. csbsju.edudnu.dp.ua

Table 2: Comparison of Advanced Oxidation Processes for Degradation of Chlorinated Nitroaromatic Compounds

| AOP Method | Primary Oxidant | Key Features |

|---|---|---|

| UV/H₂O₂ | Hydroxyl Radical (•OH) | Efficient mineralization; rate dependent on H₂O₂ concentration. bohrium.com |

| UV/Fenton | Hydroxyl Radical (•OH) | Often shows the highest degradation efficiency for related compounds. nih.gov |

| UV/TiO₂ | Hydroxyl Radical (•OH) | Heterogeneous photocatalysis effective for mineralization. nih.gov |

| VUV Photolysis | Hydroxyl Radical (•OH) | Direct photolysis of water at wavelengths < 200 nm generates •OH. researchgate.net |

Chemical oxidation using strong oxidants like potassium permanganate (B83412) (KMnO₄) is another abiotic pathway for the degradation of organic pollutants. lookchem.com Permanganate is a versatile oxidant that can react with a variety of organic functional groups. nitrkl.ac.in For aromatic compounds like toluene (B28343) and its nitro-derivatives, permanganate oxidation can proceed via two main pathways: oxidation of the alkyl (methyl) side-chain or attack on the aromatic ring itself. researchgate.net

Theoretical studies on the permanganate oxidation of 2-nitrotoluene (B74249) and 2,6-dinitrotoluene (B127279) suggest that the presence of electron-withdrawing nitro groups on the aromatic ring influences the reaction pathway. researchgate.net The reaction mechanism is complex and can lead to the formation of various intermediates, including aldehydes, carboxylic acids, and ring-cleavage products. lookchem.com The efficiency of permanganate oxidation is highly dependent on factors such as pH, temperature, and the specific structure of the target compound. nitrkl.ac.in While direct studies on this compound are not prevalent, the principles derived from related dinitrotoluene compounds indicate that permanganate oxidation could be a viable, albeit complex, degradation pathway. researchgate.net

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of an organic compound to hydrolysis depends on the presence of hydrolyzable functional groups. For chlorinated nitroaromatic compounds, hydrolysis can involve the nucleophilic substitution of either the chlorine atom or a nitro group by a hydroxide (B78521) ion (OH⁻), particularly under alkaline conditions.

Studies on related compounds like 2,4-dinitrotoluene (DNT) show that it is relatively resistant to alkaline hydrolysis compared to trinitrotoluene (TNT). nih.gov For dinitroaromatic compounds, the direct substitution of a nitro group by a hydroxide ion is often the most favorable hydrolytic pathway. nih.gov However, the presence of a chlorine atom, as in this compound, introduces another potential reaction site. Research on 1,3,5-trichloro-2,4-dinitrobenzene (B1596048) has shown that dechlorination is kinetically favored over denitration. stevens.edu This is attributed to the higher electrophilicity and lower steric hindrance at the site of chlorine substitution. stevens.edu Therefore, it is plausible that the hydrolysis of this compound would primarily proceed via the substitution of the chlorine atom, leading to the formation of 2,6-dinitro-4-methylphenol. The rate of hydrolysis is expected to be slow under neutral environmental pH but may become more significant in alkaline conditions.

Photolytic Degradation Mechanisms in Aqueous Solutions

Biotransformation and Biodegradation Studies

Biotransformation, the chemical alteration of a substance by living organisms, is a crucial process in the environmental degradation of many organic pollutants. While specific studies on the biodegradation of this compound are scarce, extensive research on related nitrotoluene and chloronitrobenzene compounds provides insight into potential metabolic pathways.

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds. These pathways can be broadly categorized as either oxidative or reductive.

Oxidative Pathways: Aerobic bacteria can initiate the degradation of nitrotoluenes by oxidizing the methyl group or the aromatic ring. For example, Pseudomonas sp. strain 4NT degrades 4-nitrotoluene (B166481) by first oxidizing the methyl group to an alcohol, then to an aldehyde, and finally to 4-nitrobenzoic acid. nih.gov Another well-studied pathway involves the action of dioxygenase enzymes, which attack the aromatic ring. For instance, 2,4-dinitrotoluene (2,4-DNT) can be mineralized by Burkholderia sp. strain DNT, which uses a dioxygenase to convert 2,4-DNT to 4-methyl-5-nitrocatechol (B15798) with the release of a nitrite group. dtic.mil A similar oxidative pathway has been identified for 2,6-DNT. dtic.mil

Reductive Pathways: Under anaerobic or anoxic conditions, the primary biotransformation route for nitroaromatic compounds is the reduction of the nitro groups. This process is generally faster than aerobic degradation. The nitro groups are sequentially reduced to nitroso, hydroxylamino, and finally amino groups. battelle.org The resulting aminotoluenes are often more soluble but may still pose environmental concerns. For example, anaerobic enrichment cultures have been shown to convert 2,6-dinitrotoluene to the corresponding amines using lactate (B86563) as an electron donor. battelle.org

The presence of a chlorine substituent on the aromatic ring of this compound would likely influence its biodegradability. While some microorganisms are capable of dechlorinating aromatic compounds, the chloro-substituent can also increase the compound's recalcitrance. researchgate.net The degradation would likely involve a combination of denitration and dechlorination steps, although the specific sequence and microbial consortia involved would require further investigation.

Table 3: Potential Biotransformation Pathways for this compound based on Related Compounds

| Pathway | Conditions | Key Enzymes/Reactions | Initial Products from Related Compounds |

|---|---|---|---|

| Oxidative (Methyl Group) | Aerobic | Monooxygenase | 4-Nitrobenzyl alcohol, 4-Nitrobenzoic acid (from 4-Nitrotoluene) nih.gov |

| Oxidative (Ring Dioxygenation) | Aerobic | Dinitrotoluene Dioxygenase | 4-Methyl-5-nitrocatechol (from 2,4-DNT) dtic.mil |

| Reductive (Nitro Groups) | Anaerobic | Nitroreductase | Aminodinitrotoluene, Diaminonitrotoluene (from DNTs) battelle.org |

Microbial Reductive Transformation of Nitro Groups

There is no specific information available in the scientific literature regarding the microbial reductive transformation of the nitro groups of this compound.

No microbial strains or consortia have been specifically identified for the degradation of this compound.

Specific enzymatic pathways and nitroreductase activities involved in the transformation of this compound have not been documented.

Data on the impact of environmental conditions such as pH and redox potential on the transformation rates of this compound are not available in the current body of scientific research.

Aerobic and Anaerobic Biodegradation Pathways

Specific aerobic or anaerobic biodegradation pathways for this compound have not been elucidated in the scientific literature.

The formation of specific amino- and hydroxylamino-dinitrotoluene metabolites from the biodegradation of this compound has not been reported.

There is no information available regarding the mineralization pathways of this compound or the release of carbon dioxide during its biodegradation.

Bioconcentration and Bioaccumulation Potential (Mechanistic Aspects)

The potential for a chemical to bioconcentrate in an organism is largely governed by its hydrophobicity, which is often estimated by the octanol-water partition coefficient (Kow). A high log Kow value generally indicates a greater potential for a substance to partion from water into the fatty tissues of aquatic organisms, leading to bioaccumulation.

The mechanism of uptake for compounds like this compound in aquatic organisms is primarily passive diffusion across respiratory surfaces, such as gills in fish. The rate of uptake is influenced by the compound's concentration in the water and its ability to pass through biological membranes. Conversely, elimination occurs through metabolic processes and passive diffusion back into the water. For compounds with low hydrophobicity, the rate of elimination is typically rapid relative to the rate of uptake, preventing significant accumulation in tissues.

Given the structural similarities to other DNTs, it is anticipated that this compound would also have a low log Kow and consequently a low bioconcentration potential. The presence of the polar nitro groups contributes to a moderate water solubility, which favors partitioning in the aqueous phase rather than in lipid-rich tissues. Therefore, this compound is not expected to significantly bioconcentrate or biomagnify in aquatic food webs.

Environmental Mobility and Fate Mechanisms

Sorption to Soil and Sediment Organic Carbon

The mobility of organic compounds in the subsurface environment is significantly influenced by their tendency to sorb to soil and sediment particles. For non-ionic organic compounds like this compound, sorption is primarily driven by partitioning into the organic carbon fraction of the soil or sediment. This process is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

Specific experimental Koc values for this compound are not widely documented. However, the sorption behavior can be inferred from studies on other dinitrotoluene isomers and nitroaromatic compounds. DNTs are generally characterized by their limited sorption to soil and sediment. cdc.gov This is attributed to their moderate water solubility and relatively low hydrophobicity. For example, the Koc for 2,4-DNT has been reported to be 364, indicating a moderate tendency to sorb to organic carbon. cdc.gov

The primary mechanism of sorption for nitroaromatic compounds to soil organic matter is hydrophobic partitioning. The aromatic ring of this compound interacts with the hydrophobic domains of humic and fulvic acids, which constitute a major portion of soil organic matter. The presence of the chlorine atom and nitro groups can also influence sorption through more specific interactions, such as dipole-dipole forces, with functional groups on the organic matter surface.

The extent of sorption is directly related to the organic carbon content of the soil or sediment; higher organic carbon content leads to greater sorption and reduced mobility. nih.gov The chemical nature of the organic matter also plays a role, with studies on other nitroaromatics showing that the aliphatic domains of soil organic matter can significantly affect non-specific sorption. nih.gov

| Compound | Log Kow (estimated range for DNTs) | Koc (reported for 2,4-DNT) | General Sorption Potential |

| Dinitrotoluene Isomers | 1.98 - 2.18 cdc.gov | 364 cdc.gov | Low to Moderate |

Note: Specific data for this compound is not available. The table presents data for related compounds to infer potential behavior.

Ecotoxicological Mechanisms and Environmental Impact Assessment

Mechanistic Studies of Toxicity in Biological Systems

The toxicity of 4-Chloro-3,5-dinitrotoluene at the molecular and cellular level is presumed to follow pathways similar to other nitroaromatic compounds. These mechanisms often involve complex interactions with cellular components, leading to a cascade of toxic effects.

While specific studies on the cellular and subcellular interactions of this compound are limited, the ecotoxicological behavior of nitroaromatic compounds is generally characterized by their ability to induce oxidative stress. nih.gov The electron-withdrawing nature of the nitro groups can facilitate the generation of reactive oxygen species (ROS) within cells, leading to damage of essential macromolecules such as lipids, proteins, and DNA. nih.gov

The cellular uptake and subcellular distribution of this compound are critical determinants of its toxicity. It is hypothesized that due to its lipophilic nature, the compound can readily cross cell membranes and accumulate in lipid-rich subcellular compartments. The primary targets are likely to be mitochondria and the endoplasmic reticulum, where the metabolic activation of the nitro groups can occur, leading to the formation of highly reactive intermediates.

Table 1: Postulated Cellular and Subcellular Interactions of this compound

| Cellular Process/Component | Postulated Interaction with this compound | Potential Consequence |

| Cell Membrane | Disruption of membrane integrity due to lipid peroxidation. | Increased cell permeability, loss of ionic gradients. |

| Mitochondria | Uncoupling of oxidative phosphorylation, generation of superoxide (B77818) radicals. | Decreased ATP production, induction of apoptosis. |

| Endoplasmic Reticulum | Induction of ER stress, interference with protein folding. | Apoptosis, cellular dysfunction. |

| DNA | Formation of DNA adducts by reactive metabolites. | Genotoxicity, mutagenicity. |

| Proteins | Oxidation of amino acid residues, enzyme inactivation. | Impaired cellular function. |

This table is based on generalized mechanisms of nitroaromatic compound toxicity and requires specific experimental validation for this compound.

The genotoxic potential of nitroaromatic compounds is a significant ecotoxicological concern. nih.govresearchgate.net These compounds can be metabolically activated to electrophilic intermediates that can bind covalently to DNA, forming adducts that can lead to mutations if not repaired. nih.gov

Direct mutagenicity data for this compound is scarce. However, a study on the structurally similar compound, 4-Chloro-3,5-dinitro-α,α,α-trifluorotoluene, in the Salmonella typhimurium reverse mutation assay (Ames test) can provide some insights. The results of this test are often used as an indicator of a compound's mutagenic potential. nih.gov

Table 2: Ames Test Results for a Structurally Related Compound

| Compound | Tester Strain | Metabolic Activation (S9) | Result |

| 4-Chloro-3,5-dinitro-α,α,α-trifluorotoluene | TA98 | With and Without | Not specified in abstract |

| 4-Chloro-3,5-dinitro-α,α,α-trifluorotoluene | TA100 | With and Without | Not specified in abstract |

| 4-Chloro-3,5-dinitro-α,α,α-trifluorotoluene | TA1535 | With and Without | Not specified in abstract |

| 4-Chloro-3,5-dinitro-α,α,α-trifluorotoluene | TA1537 | With and Without | Not specified in abstract |

Data is for a related compound and may not be representative of this compound. The specific results (positive/negative) were not available in the provided search snippets.

The mechanism of genotoxicity for nitroaromatic compounds typically involves the reduction of a nitro group to a nitroso or hydroxylamino group, which are highly reactive electrophiles capable of forming adducts with DNA bases, particularly guanine. nih.gov

Organisms have evolved various detoxification pathways to metabolize and eliminate xenobiotics like this compound. The biotransformation of dinitrotoluenes generally involves two main phases.

Phase I: Functionalization This phase typically involves the reduction of the nitro groups to amino groups, catalyzed by nitroreductases found in various organisms, including bacteria and mammals. nih.govoc-praktikum.de The resulting aminonitrotoluenes or diaminotoluene derivatives can be more or less toxic than the parent compound.

Phase II: Conjugation The functionalized metabolites are then often conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion from the body. nih.gov

The presence of a chlorine atom on the aromatic ring of this compound may influence its biotransformation, potentially leading to the formation of chlorinated metabolites with their own toxicological profiles.

Table 3: Hypothetical Biotransformation Pathways of this compound

| Phase | Reaction Type | Potential Metabolites |

| Phase I | Nitroreduction | 4-Chloro-3-amino-5-nitrotoluene, 4-Chloro-5-amino-3-nitrotoluene, 4-Chloro-3,5-diaminotoluene |

| Phase II | Glucuronidation, Sulfation | Glucuronide and sulfate conjugates of hydroxylated metabolites |

This table presents hypothetical pathways based on the metabolism of other dinitrotoluenes and requires experimental verification for this compound.

Mechanisms of Developmental and Reproductive Toxicity

The potential for this compound to cause developmental and reproductive toxicity is a critical aspect of its environmental risk assessment. Studies on various nitrotoluenes have indicated that the male reproductive system can be a target of toxicity. nj.gov Effects such as testicular damage and adverse impacts on sperm parameters have been observed in animal studies with related compounds. nj.gov

The mechanisms underlying these effects are not fully elucidated but may involve:

Oxidative Stress: Increased ROS production in testicular tissues can damage sperm cells and disrupt steroidogenesis.

Hormonal Disruption: Interference with the synthesis or action of hormones essential for reproductive function.

Direct Cellular Toxicity: Damage to Sertoli cells or Leydig cells in the testes.

Specific studies on the developmental and reproductive toxicity of this compound are not currently available in the public literature. Therefore, a definitive assessment of its risk in these areas cannot be made.

Comparative Analysis of Ecotoxicological Mechanisms with Other Halogenated Nitrotoluene Derivatives

The ecotoxicological properties of this compound can be contextualized by comparing its potential mechanisms of toxicity with other halogenated nitrotoluene derivatives. The presence and position of both the nitro groups and the halogen substituent significantly influence the compound's reactivity and biological interactions.

Influence of Nitro Groups: The two nitro groups are strong electron-withdrawing groups, which increase the electrophilicity of the aromatic ring and make the compound susceptible to nucleophilic attack. They are also the primary sites for metabolic activation leading to genotoxicity.

Influence of the Chlorine Atom: The chlorine atom is also an electron-withdrawing group and can influence the redox potential of the molecule, potentially affecting the rate of nitroreduction. Its presence may also lead to the formation of chlorinated metabolites during biotransformation, which could have different toxicokinetics and toxicodynamics compared to non-halogenated analogues. For instance, chlorinated aromatic compounds are often more persistent in the environment. researchgate.net

Table 4: Comparative Ecotoxicological Features of Halogenated vs. Non-Halogenated Nitrotoluenes

| Feature | Halogenated Nitrotoluenes (e.g., this compound) | Non-Halogenated Nitrotoluenes (e.g., 2,4-Dinitrotoluene) |

| Persistence | Generally higher due to the C-Cl bond. | Generally lower. |

| Bioaccumulation Potential | Potentially higher due to increased lipophilicity. | Generally lower. |

| Metabolism | May involve dehalogenation in addition to nitroreduction. | Primarily nitroreduction and oxidation. |

| Toxicity of Metabolites | Potential for formation of toxic chlorinated intermediates. | Formation of amino and hydroxylamino derivatives. |

Advanced Analytical Methodologies for Research on 4 Chloro 3,5 Dinitrotoluene

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for isolating 4-Chloro-3,5-dinitrotoluene from complex matrices and quantifying its presence. High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-high performance liquid chromatography (UPLC) are the most prominent techniques utilized for this purpose.

HPLC is a widely adopted technique for the analysis of nitroaromatic compounds due to its versatility and applicability to thermally labile molecules. Method development for this compound focuses on optimizing separation efficiency and detection sensitivity.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of this compound. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical RP-HPLC method for this compound analysis can be performed using a C18 column. obrnutafaza.hr The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water, with the addition of an acid such as phosphoric acid to improve peak shape and resolution. sielc.comsielc.com The isocratic or gradient elution profile, flow rate, and column temperature are optimized to achieve baseline separation from other related compounds and impurities. Detection is commonly carried out using a UV detector, as the nitroaromatic structure of this compound provides strong chromophores. plos.org The selection of the detection wavelength is critical for maximizing sensitivity and is typically set at or near the absorbance maximum of the compound. For dinitrotoluene isomers, a wavelength of 254 nm is often employed. plos.org

Table 1: Illustrative Reverse Phase HPLC Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water mixture |

| Modifier | Phosphoric acid or Formic acid |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

For enhanced selectivity and structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS). This powerful combination allows for the determination of the molecular weight of the analyte and provides fragmentation information that aids in its unambiguous identification. When coupling HPLC with MS, the mobile phase composition must be carefully considered. Non-volatile buffers like phosphoric acid are incompatible with MS and must be replaced with volatile alternatives such as formic acid. sielc.comsielc.com Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of nitroaromatic compounds by LC-MS. nih.gov

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Given the presence of both nitro groups and a chlorine atom, which are highly electronegative, an Electron Capture Detector (ECD) is an exceptionally sensitive and selective detector for this compound. cdc.gov

The GC-ECD method involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The ECD operates by emitting beta particles from a radioactive source (usually Nickel-63), which ionize the carrier gas and generate a steady current. When an electronegative analyte like this compound passes through the detector, it captures some of the electrons, causing a decrease in the current that is measured as a peak. This technique offers picogram-level detection limits for halogenated and nitro-containing compounds. cdc.gov For the analysis of dinitrotoluenes, a DB-5 column or similar is often employed, and operational parameters such as oven temperature program, injector temperature, and detector temperature are optimized for the specific analytes. scispace.com

Table 2: General GC-ECD Parameters for the Analysis of Nitroaromatic Compounds

| Parameter | Typical Conditions |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Nitrogen or Argon-Methane |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C) |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300-350 °C |

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in substantially higher efficiency, resolution, and speed of analysis compared to conventional HPLC. For the analysis of this compound, UPLC can offer significantly reduced run times and lower solvent consumption, making it a more environmentally friendly and cost-effective technique. measurlabs.com

The principles of separation in UPLC are the same as in HPLC, primarily reverse-phase chromatography for nitroaromatic compounds. However, the smaller particle size necessitates instrumentation capable of handling much higher backpressures. UPLC systems, when coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS), provide a highly sensitive and selective platform for the rapid analysis of complex samples containing this compound. waters.com The use of columns with different selectivities, such as those with polar-embedded phases, can further enhance the separation of isomeric dinitrotoluenes.

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro and dinitro substituents on the toluene (B28343) ring.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the electron-withdrawing nitro groups and the chloro substituent. Spectral data for the related compound 4-chloro-3-nitrotoluene (B146361) can provide a basis for predicting the chemical shifts in this compound. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations.

N-O stretching: Strong symmetric and asymmetric stretching bands for the two nitro groups (NO₂), typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹.

C=C stretching: Aromatic ring vibrations.

C-Cl stretching: A band in the fingerprint region corresponding to the carbon-chlorine bond.

C-N stretching: Vibrations associated with the carbon-nitro group bond.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (216.58 g/mol ). synquestlabs.com The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Fragmentation Pattern: The fragmentation pattern would provide structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and other small neutral molecules. The presence of a chlorine atom would also influence the fragmentation, with potential loss of a chlorine radical or HCl. Predicted m/z values for various adducts of this compound have been calculated, such as [M+H]⁺ at 217.00107 and [M-H]⁻ at 214.98651. uni.lu Analysis of the fragmentation of dinitrotoluene isomers shows that the molecular anion is often observed with little fragmentation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the molecular structure of this compound. ksu.edu.sa These methods probe the vibrational modes of a molecule, which are specific to its constituent atoms and the bonds connecting them. ksu.edu.sa While IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the molecule's polarizability. ksu.edu.sa

For this compound, the spectra are dominated by vibrations associated with the nitro (NO₂), methyl (CH₃), and chloro (C-Cl) substituents, as well as the vibrations of the benzene (B151609) ring itself. The nitro group, in particular, gives rise to very strong and characteristic bands. researchgate.net The asymmetric stretching vibration of the NO₂ group is typically observed in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration appears in the 1330-1390 cm⁻¹ range. researchgate.net The presence of two nitro groups in a meta position on the toluene ring influences the exact frequencies and intensities of these bands.

Other key vibrational modes include C-H stretching from the aromatic ring and the methyl group, C-C stretching within the ring, and the C-Cl stretching vibration. nih.govelixirpublishers.com By comparing the experimental IR and Raman spectra with data from related compounds like 4-nitrotoluene (B166481), a detailed assignment of the observed vibrational bands can be achieved. nih.govnist.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Methyl (CH₃) Asymmetric/Symmetric Stretch | 2900-3000 | Medium to Weak |

| Nitro (NO₂) Asymmetric Stretch | 1500-1560 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium (multiple bands) |

| Nitro (NO₂) Symmetric Stretch | 1330-1390 | Strong |

| C-N Stretch | 1100-1150 | Medium |

| C-Cl Stretch | 600-800 | Strong to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound. Both ¹H (proton) and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The three protons of the methyl (CH₃) group are chemically equivalent and would appear as a single sharp peak (a singlet). The two protons on the aromatic ring are also chemically equivalent and would produce another singlet. The chemical shift of these protons is influenced by the electron-withdrawing effects of the adjacent nitro and chloro groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected: one for the methyl carbon, and five for the carbons of the benzene ring (as C3 and C5 are equivalent). The chemical shifts are highly dependent on the attached functional groups. The carbon atom bonded to the chlorine (C4) and the carbons bonded to the nitro groups (C3 and C5) would be significantly downfield due to the strong deshielding effects of these electronegative substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Methyl (CH₃) | ~2.5 | Singlet |

| ¹H | Aromatic (C2-H, C6-H) | ~8.0 - 8.5 | Singlet |

| ¹³C | Methyl (CH₃) | ~20 | Quartet (in coupled spectrum) |

| ¹³C | C1 | ~135-140 | Singlet |

| ¹³C | C2, C6 | ~125-130 | Doublet |

| ¹³C | C3, C5 | ~148-152 | Singlet |

| ¹³C | C4 | ~130-135 | Singlet |

Note: Predicted values are estimates based on standard substituent effects.

Integration of Spectroscopic Data for Mechanistic Investigations

The power of spectroscopic techniques is magnified when they are used in concert to investigate reaction mechanisms. By integrating data from IR, Raman, and NMR spectroscopy, researchers can monitor the transformation of reactants into products, identify transient intermediates, and elucidate the kinetic and mechanistic pathways of reactions involving this compound.

For instance, in a nucleophilic aromatic substitution reaction where the chlorine atom is displaced, IR spectroscopy can track the disappearance of the characteristic C-Cl vibrational band and the appearance of new bands corresponding to the incoming nucleophile. Simultaneously, NMR spectroscopy can confirm the structural changes, showing shifts in the aromatic proton and carbon signals and the emergence of new signals from the substituent that has been added to the ring.

A study on the reaction of a closely related compound, 4-chloro-3,5-dinitrobenzotrifluoride (B147460), with various substituted anilines provides a clear example of this integrated approach. researchgate.net In this research, ¹H NMR, IR, and UV spectroscopy were used to characterize the final N-(2,6-dinitro-4-trifluoromethylphenyl)aniline products. researchgate.net The spectroscopic data confirmed that the aniline (B41778) nucleophile had indeed displaced the chlorine atom. IR spectra showed the appearance of N-H stretching bands, and ¹H NMR confirmed the presence of protons from both aromatic rings, allowing for the verification of the proposed addition-elimination mechanism. researchgate.net This approach allows for a detailed understanding of how substituent effects on the nucleophile influence the reaction rate and mechanism. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection and Analysis

For certain analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), direct detection of this compound or its reaction products can be challenging if they lack a strong chromophore or fluorophore. Derivatization is a chemical modification strategy used to convert the analyte into a derivative that is more easily detectable, improving the sensitivity and selectivity of the analysis. dergipark.org.tracademicjournals.org

Application of Related Chloro-Dinitrobenzotrifluoride Derivatives as Precolumn Derivatizing Reagents (as a case study for reaction with amines)

A pertinent case study for understanding derivatization reactions relevant to chloro-dinitrotoluene structures is the use of 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) as a precolumn derivatizing reagent for the analysis of amines and amino acids by HPLC. researchgate.netresearchgate.net This reagent is structurally very similar to this compound, with a trifluoromethyl (CF₃) group instead of a methyl (CH₃) group. The highly electron-deficient aromatic ring makes the chlorine atom susceptible to nucleophilic substitution by the amino group of primary and secondary amines. researchgate.net

The reaction, typically carried out before injecting the sample into the HPLC system ("precolumn"), produces stable N-substituted-2,6-dinitro-4-(trifluoromethyl)aniline derivatives. researchgate.net These derivatives possess a strong ultraviolet (UV) absorbance due to the dinitrophenyl moiety, allowing for highly sensitive detection at a specific wavelength (e.g., 260 nm). researchgate.net The derivatization conditions, such as pH, temperature, reaction time, and reagent concentration, are optimized to ensure a rapid and complete reaction. researchgate.netresearchgate.net This strategy has been successfully applied to the quantitative analysis of amino acids in complex matrices like mature vinegar and beer. researchgate.netresearchgate.net

Table 3: Optimized Conditions for Precolumn Derivatization of Amino Acids with 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)

| Parameter | Optimized Value | Reference |

|---|---|---|

| Reaction pH | 9.0 (Borate Buffer) | researchgate.netresearchgate.net |

| Temperature | 60°C | researchgate.netresearchgate.net |

| Reaction Time | 30 min | researchgate.netresearchgate.net |

| CNBF Concentration | 70 mmol L⁻¹ | researchgate.net |

| Molar Ratio (Amino Acid to CNBF) | 1:5.25 | researchgate.net |

Development of Novel Biosensors for Nitrotoluene Derivative Detection

There is a significant and growing interest in developing rapid, sensitive, and field-portable methods for detecting nitrotoluene derivatives due to their relevance as environmental pollutants and markers for explosives. nih.gov Novel biosensors, which integrate a biological recognition element with a physical transducer, offer a promising alternative to traditional analytical methods. mdpi.com

Biosensors for nitrotoluene derivatives leverage various biological components, such as enzymes, antibodies, or whole microbial cells, to achieve high selectivity for the target analyte. nih.govdoi.orgresearchgate.net The transducer then converts the biological recognition event into a measurable signal, such as an electrical current, a color change, or the emission of light. mdpi.com

Several types of biosensors are under investigation for the detection of dinitrotoluene (DNT) and related compounds:

Enzymatic Biosensors: These sensors utilize enzymes that can recognize and react with nitrotoluene derivatives. For example, an amperometric biosensor has been developed that uses polyphenol oxidase to detect biodegradation products of 2,4-DNT, such as 4-methyl-5-nitrocatechol (B15798). doi.org

Immunosensors: These devices use highly specific antibodies that bind to nitrotoluene compounds. The binding event can be detected using various methods, including surface plasmon resonance (SPR) or fluorescence-based assays, enabling very low detection limits. researchgate.netnih.gov

Microbial Biosensors: Genetically engineered microorganisms are a key component of these sensors. Bacteria can be modified to contain reporter genes (e.g., for luciferase or green fluorescent protein) that are activated in the presence of specific nitrotoluenes. rsc.org The resulting bioluminescence or fluorescence provides a direct measure of the analyte's concentration. nih.govmdpi.comrsc.org Portable devices using these bioreporters have been constructed for the detection of 2,4-DNT vapors. nih.govmdpi.com

Electrochemical Sensors: These sensors often use modified electrodes to enhance the electrochemical reduction of the nitro groups on the target molecule. acs.orgnih.gov Materials like nanostructured carbons or metal oxides can be used to preconcentrate the analyte at the electrode surface, significantly improving detection sensitivity. acs.orgnih.govacs.org

Table 4: Examples of Novel Biosensors for Nitrotoluene Derivative Detection

| Biosensor Type | Biological Recognition Element | Transduction Method | Target Analyte(s) | Reference |

|---|---|---|---|---|

| Microbial Biosensor | Genetically engineered bacteria | Fluorescence | Trinitrotoluene (TNT), Dinitrotoluene (DNT) | rsc.org |

| Enzymatic Biosensor | Polyphenol oxidase | Amperometry (Electrochemical) | 4-Methyl-5-nitrocatechol (DNT derivative) | doi.org |

| Immunosensor | Anti-TNT monoclonal antibody | Fluorescence | Trinitrotoluene (TNT) | nih.gov |

| Microbial Biosensor | Recombinant bioluminescent bacteria | Bioluminescence (Optical) | 2,4-Dinitrotoluene (B133949) (2,4-DNT) | nih.govmdpi.com |

| Electrochemical Sensor | Nanoflake-rich boron-doped carbon nanowall electrode | Voltammetry | 4-nitrotoluene (4-NT) | nih.gov |

Computational Chemistry and Theoretical Studies on 4 Chloro 3,5 Dinitrotoluene

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 4-Chloro-3,5-dinitrotoluene. DFT calculations can be employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of the compound.

A typical DFT study of this compound would involve geometry optimization to find the most stable arrangement of its atoms in the ground state. This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide valuable information about the electronic properties of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.comthaiscience.info The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule. nih.govmdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

For instance, in a study of the related compound 8-chloro-3-((3-chlorobenzyl)thio)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine, DFT calculations at the B3LYP/6-31G level were used to optimize the geometry and determine the HOMO-LUMO energy gap, which was found to be 0.17985 Hartree. mdpi.com Similar calculations for this compound would provide specific values for its structural and electronic parameters.

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules. Specific experimental or computational data for this compound was not found in the searched literature.)

| Property | Predicted Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

DFT calculations are also a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govmdpi.comnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. nih.govmdpi.com

For example, a computational study on 4-chloro-3-nitrobenzonitrile (B1361363) utilized DFT (B3LYP and M06-2X methods with the 6-311++G(d,p) basis set) to calculate its vibrational frequencies. nih.gov The theoretical results showed good agreement with the experimental FT-IR and µ-Raman spectra, allowing for a detailed assignment of the vibrational modes. A similar approach for this compound would involve calculating its vibrational spectrum and comparing it to experimentally recorded data to provide a comprehensive understanding of its spectroscopic properties.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: This table presents a hypothetical selection of vibrational modes and their predicted frequencies based on computational studies of similar compounds. Specific data for this compound is not available in the searched literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-NO₂ asymmetric stretch | 1550-1520 |

| C-NO₂ symmetric stretch | 1350-1320 |

| C-Cl stretch | 800-700 |

| Toluene (B28343) CH₃ rock | 1050-1000 |

The conformation of a molecule can be influenced by its surrounding environment, particularly the polarity of the solvent. Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the molecular conformation and properties of a solute. researchgate.net In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

A computational study on the effect of solvent on the conformation of aromatic nitro compounds could be performed for this compound to understand how its geometry, particularly the orientation of the nitro groups, changes in solvents of varying polarity. researchgate.net Such a study would involve optimizing the geometry of the molecule in the gas phase and in different solvent environments (e.g., heptane, ethanol (B145695), water) and comparing the resulting structures and energies. This analysis can reveal the preferred conformation in different media and provide insights into solvatochromic effects.

Reaction Pathway Modeling and Energy Barrier Calculations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms and calculating the energy barriers associated with chemical transformations. researchgate.netnih.gov For this compound, theoretical methods can be used to model various reactions, such as nucleophilic aromatic substitution (SNAr), which is a common reaction for nitro-activated aryl halides.

A computational study of a reaction involving this compound would typically involve identifying the reactants, products, and any potential intermediates and transition states. The geometries of these species are optimized, and their energies are calculated to construct a potential energy surface for the reaction. The energy difference between the reactants and the transition state represents the activation energy or energy barrier of the reaction, which is a key determinant of the reaction rate.

For instance, a study on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline (B41778) derivatives proposed an addition-elimination mechanism based on kinetic studies. researchgate.net Computational modeling of such a reaction for this compound could provide detailed insights into the structure of the transition state and the energetic profile of the reaction pathway.

Quantitative Structure-Activity Relationships (QSAR) for Predicting Environmental Fate and Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. nih.govmdpi.com These models are widely used in environmental science and toxicology to predict the properties of chemicals for which experimental data is not available. nih.govscispace.comunc.edu

For this compound, QSAR models could be developed to predict its environmental fate, such as its biodegradability, soil sorption, and bioaccumulation potential. scispace.com Similarly, QSAR models can be used to predict its biological interactions, including its toxicity to various organisms. nih.govmdpi.comnih.gov

The development of a QSAR model typically involves several steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and quantum chemical descriptors. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity. nih.govmdpi.com

Model Validation: The predictive performance of the model is rigorously evaluated using statistical metrics and external validation sets. nih.gov

Numerous QSAR studies have been conducted on nitroaromatic compounds to predict their toxicity. nih.govresearchgate.netnih.gov These studies have identified several key descriptors that are often correlated with the toxicity of this class of compounds, including the energy of the lowest unoccupied molecular orbital (E(LUMO)), which relates to the compound's ability to accept electrons, and the octanol-water partition coefficient (logP), which is a measure of its hydrophobicity. nih.govnih.gov While no specific QSAR studies focusing on this compound were identified in the literature search, the general principles and descriptors used for other nitroaromatics would be applicable for predicting its environmental fate and biological interactions.

Table 3: Common Descriptors in QSAR Models for Nitroaromatic Compounds

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | E(LUMO), E(HOMO), Dipole Moment | Relates to reactivity and intermolecular interactions. |

| Hydrophobicity | logP | Influences bioavailability and partitioning in the environment. |

| Steric | Molar Refractivity, Molecular Volume | Describes the size and shape of the molecule. |

| Topological | Connectivity Indices | Encodes information about the molecular structure and branching. |

Future Research Directions and Emerging Methodologies for 4 Chloro 3,5 Dinitrotoluene

Novel Bioremediation and Biotransformation Strategies

Bioremediation presents a cost-effective and environmentally friendly approach for the treatment of wastewater containing nitroaromatic compounds. mdpi.com The focus of future research lies in identifying and engineering robust microbial systems capable of degrading 4-Chloro-3,5-dinitrotoluene.

Microbial Degradation: Research into the biodegradation of related nitroaromatic compounds like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT) provides a foundation for future work on this compound. cswab.org Various bacterial and fungal strains have demonstrated the ability to transform or mineralize these compounds. mdpi.comnih.gov For instance, the lignin-degrading fungus Phanerochaete chrysosporium has been investigated for its capacity to degrade a range of nitroaromatics. mdpi.comnih.gov Future studies should aim to isolate and characterize microbial consortia from contaminated sites that exhibit tolerance and degradative capabilities towards this compound. Under anaerobic conditions, the biotransformation of DNT has been observed to proceed through reduction to aminonitrotoluenes and diaminotoluene. dtic.mil

Phytoremediation: This in-situ treatment method utilizes plants to remove, degrade, or contain contaminants. nih.gov Phytoremediation is a promising strategy for large areas with low-level contamination. nih.gov Recent studies have focused on developing "dinitrotoluene scavenger" plants through genetic engineering, which can completely degrade 2,4-DNT into harmless substances. nih.gov This innovative approach could be adapted for this compound, offering a sustainable remediation solution that contributes to carbon neutrality by repurposing carbon and energy from the contaminant. nih.gov

Enhanced Bioavailability: A significant challenge in the bioremediation of nitroaromatic compounds is their often strong sorption to soil, which limits their availability to microorganisms. tandfonline.com The use of surfactants, such as Tween 80, has shown potential in desorbing TNT from soil, thereby enhancing its bioavailability and degradation. tandfonline.com Future research should explore the efficacy of various biosurfactants in improving the bioremediation of this compound in soil and sediment matrices.

Table 1: Bioremediation Strategies for Nitroaromatic Compounds

| Strategy | Description | Key Research Areas for this compound |

|---|---|---|

| Microbial Degradation | Utilization of bacteria and fungi to break down contaminants. | Isolation of novel microbial strains, characterization of degradation pathways, and optimization of reactor conditions. |

| Phytoremediation | Use of plants to clean up contaminated soil and water. | Genetic engineering of plants for enhanced uptake and degradation, and understanding the fate of metabolites within the plant. |